molecular formula C15H13F3N2O B11482928 1,2,3-trimethyl-5-(trifluoromethyl)-1,8-dihydro-7H-pyrrolo[3,2-g]quinolin-7-one

1,2,3-trimethyl-5-(trifluoromethyl)-1,8-dihydro-7H-pyrrolo[3,2-g]quinolin-7-one

Cat. No.: B11482928
M. Wt: 294.27 g/mol
InChI Key: JMJLASSMKYSRLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-trimethyl-5-(trifluoromethyl)-1,8-dihydro-7H-pyrrolo[3,2-g]quinolin-7-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrroloquinoline core structure, which is further substituted with methyl and trifluoromethyl groups

Preparation Methods

The synthesis of 1,2,3-trimethyl-5-(trifluoromethyl)-1,8-dihydro-7H-pyrrolo[3,2-g]quinolin-7-one involves multiple steps, typically starting with the formation of the pyrroloquinoline core. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of trifluoromethyl-substituted anilines and methyl-substituted ketones, followed by cyclization in the presence of a suitable catalyst. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1,2,3-trimethyl-5-(trifluoromethyl)-1,8-dihydro-7H-pyrrolo[3,2-g]quinolin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrroloquinoline core are replaced with other substituents. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

1,2,3-trimethyl-5-(trifluoromethyl)-1,8-dihydro-7H-pyrrolo[3,2-g]quinolin-7-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1,2,3-trimethyl-5-(trifluoromethyl)-1,8-dihydro-7H-pyrrolo[3,2-g]quinolin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1,2,3-trimethyl-5-(trifluoromethyl)-1,8-dihydro-7H-pyrrolo[3,2-g]quinolin-7-one can be compared with other similar compounds, such as:

    1,2,3,8-Tetrahydro-1,2,3,3,8-pentamethyl-5-(trifluoromethyl)-7H-pyrrolo[3,2-g]quinolin-7-one: This compound has a similar core structure but differs in the number and position of methyl groups.

    5-Trifluoromethyl-1,2,3-triazoles: These compounds share the trifluoromethyl group but have a different core structure.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.

Properties

Molecular Formula

C15H13F3N2O

Molecular Weight

294.27 g/mol

IUPAC Name

1,2,3-trimethyl-5-(trifluoromethyl)-8H-pyrrolo[3,2-g]quinolin-7-one

InChI

InChI=1S/C15H13F3N2O/c1-7-8(2)20(3)13-6-12-10(4-9(7)13)11(15(16,17)18)5-14(21)19-12/h4-6H,1-3H3,(H,19,21)

InChI Key

JMJLASSMKYSRLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC3=C(C=C12)C(=CC(=O)N3)C(F)(F)F)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.